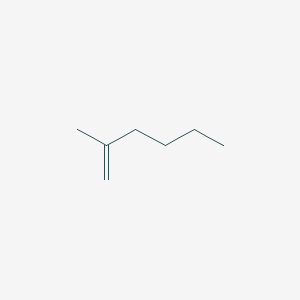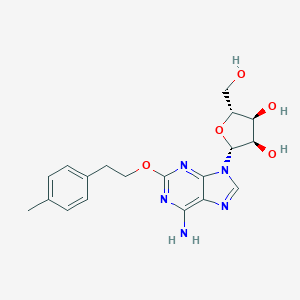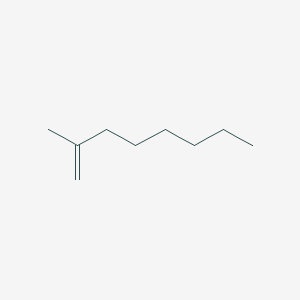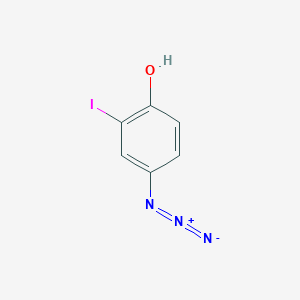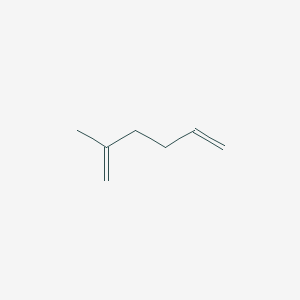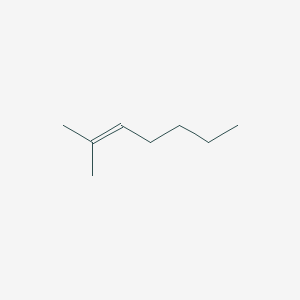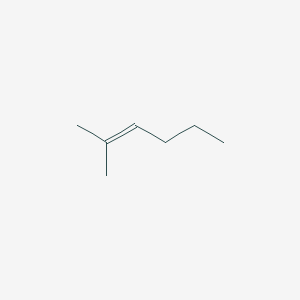
Allylidendiacetat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Allylidene diacetate has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Allylidene diacetate is primarily used as a fungicide, with its main targets being fungi that cause diseases such as pea root rot and Phytophthora palmivora . These fungi are harmful to plants, causing significant damage and crop loss. Allylidene diacetate acts on these fungi, inhibiting their growth and spread.
Mode of Action
It is known that the compound interacts with the fungi, disrupting their normal functions and preventing their proliferation
Biochemical Pathways
This disruption of normal biochemical processes leads to the death or inhibition of the fungi, preventing them from causing disease .
Result of Action
The primary result of Allylidene diacetate’s action is the control of fungal diseases such as pea root rot and Phytophthora palmivora . By inhibiting the growth and spread of these fungi, the compound helps to prevent the damage and crop loss that these diseases can cause.
Biochemische Analyse
Biochemical Properties
Allylidene diacetate plays a role in biochemical reactions, particularly in the formation of vitamin C conjugate of acrolein
Cellular Effects
It is known to be used in the formation of vitamin C conjugate of acrolein , which suggests it may have an impact on cellular processes related to vitamin C metabolism.
Molecular Mechanism
It is known to participate in the formation of vitamin C conjugate of acrolein
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Allylidene diacetate in laboratory settings. It is known that the removal of the acetyl protecting groups by base hydrolysis of Allylidene diacetate units at 45–50°С yielded water-soluble N-methyl-N-vinylacetamide copolymers with high content of acrolein units .
Metabolic Pathways
Allylidene diacetate is involved in the formation of vitamin C conjugate of acrolein
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Allylidene diacetate can be synthesized through the reaction of acrolein with acetic anhydride in the presence of a polymerization inhibitor. The reaction is typically carried out at a temperature range of 5-25°C . Another method involves the reaction of acetaldehyde with sodium citrate to produce acetic anhydride, which then reacts with glycol ether to form allylidene diacetate .
Industrial Production Methods: In industrial settings, allylidene diacetate is produced by reacting propylene, acetic acid, and oxygen to form a reaction mixture. This mixture is then distilled to separate allyl acetate, acetic acid, acrolein, and allyl diacetate. The allyl diacetate is further distilled to remove impurities before being hydrolyzed to produce allyl alcohol .
Types of Reactions:
Oxidation: Allylidene diacetate can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form simpler compounds.
Substitution: Allylidene diacetate can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and acids.
Major Products:
Oxidation: Oxidized derivatives of allylidene diacetate.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Vergleich Mit ähnlichen Verbindungen
- Acrolein diacetate
- 1,1-Diacetoxy-2-propene
- 3,3-Diacetoxy-1-propene
Comparison: Allylidene diacetate is unique due to its dual acetoxy groups, which make it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, and industry .
Eigenschaften
IUPAC Name |
1-acetyloxyprop-2-enyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-4-7(10-5(2)8)11-6(3)9/h4,7H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXECTBGVEUDNSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C=C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041450 | |
| Record name | 2-Propene-1,1-diol diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869-29-4 | |
| Record name | 2-Propene-1,1-diol, 1,1-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Diacetoxypropene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000869294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allylidene diacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45020 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Allylidene diacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7632 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propene-1,1-diol diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allylidene di(acetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-DIACETOXYPROPENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VDZ4FX754 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


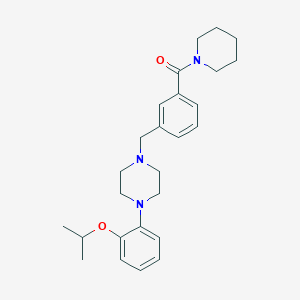
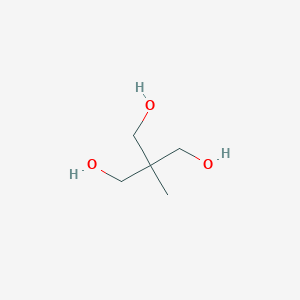
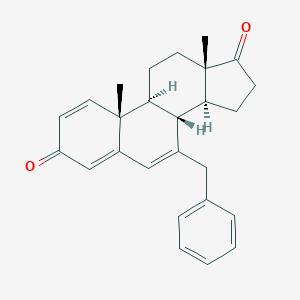
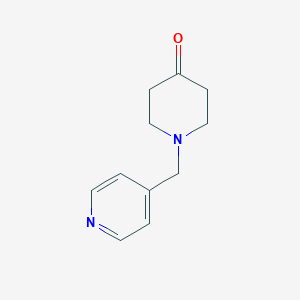
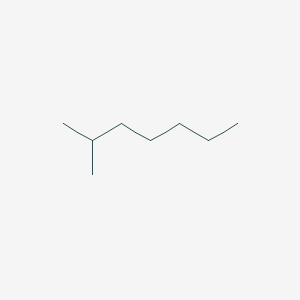
![[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate](/img/structure/B165364.png)
